molecular formula C20H26N2O2 B2616620 N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide CAS No. 432519-48-7

N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide

Cat. No.: B2616620
CAS No.: 432519-48-7
M. Wt: 326.44
InChI Key: IVTWRXHBRCIVCN-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide (CAS 432519-48-7) is a high-purity chemical compound supplied for research purposes. This compound, with a molecular formula of C₂₀H₂₆N₂O₂ and a molecular weight of 326.43 g/mol, is featured in scientific literature, including studies in Physical Chemistry Chemical Physics and RSC Advances . It is offered with a purity of 90% and above and is available in various quantities to suit different research needs, from 1mg to 100mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can access the compound's structural identifiers, including InChIKey IVTWRXHBRCIVCN-UHFFFAOYSA-N and SMILES C(NC1=CC=C(N(C)C)C=C1)(=O)CCCOC1=CC=C(CC)C=C1, for their computational and experimental work . For detailed pricing, availability, and specifications, please inquire.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-4-16-7-13-19(14-8-16)24-15-5-6-20(23)21-17-9-11-18(12-10-17)22(2)3/h7-14H,4-6,15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTWRXHBRCIVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-ethylphenol in the presence of a base to form an intermediate, which is then reacted with butanoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents such as halogens or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural Variations and Key Differences

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Structural/Functional Differences Potential Applications References
Target Compound -N(CH₃)₂ (para), -O-(4-ethylphenyl) 340.43 Baseline for comparison; balanced hydrophilicity/lipophilicity Kinase inhibition, anti-inflammatory agents
4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide Morpholine ring replaces dimethylamino 376.47 Increased hydrophilicity and hydrogen-bonding capacity due to morpholine CNS-targeted therapies
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide -O-(tert-butylphenyl), -OCH₃ (meta) 353.45 Enhanced lipophilicity (tert-butyl); altered electronic effects (meta-methoxy) Metabolic stability-focused agents
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide -COCH₃ (para), -O-(2,4-dichlorophenyl) 366.24 Electron-withdrawing acetyl group; high lipophilicity (Cl substituents) Antibacterial/antifungal agents
4-Amino-N-[4-(benzyloxy)phenyl]butanamide -NH₂ (butanamide chain), -O-benzyl 298.35 Increased hydrophilicity (amino group); aromatic bulk (benzyloxy) Peptidomimetic drug candidates
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Sulfonamide-thiazole hybrid 365.47 Sulfonamide (hydrogen bonding) and thiazole (π-π interactions) Antimicrobial agents
ND-8 () Spirocyclic core, -CF₃, -CN substituents 637.68 Rigid spiro structure; strong electron-withdrawing groups (CF₃, CN) Neuropathic pain or CNS disorders

Pharmacological and Physicochemical Comparisons

  • Hydrophilicity/Lipophilicity Balance: The target compound’s dimethylamino group enhances water solubility, while the ethylphenoxy moiety contributes to membrane permeability. The tert-butylphenoxy analog () exhibits higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • The trifluoromethyl group in ND-8 () introduces strong electron-withdrawing effects, which can enhance binding affinity to hydrophobic pockets in target proteins .
  • Metabolic Stability :

    • Sulfonamide-thiazole hybrids () are often resistant to oxidative metabolism due to the stability of the sulfonamide group and thiazole ring .
    • The benzyloxy group in ’s compound may undergo enzymatic cleavage, affecting its pharmacokinetic profile .

Biological Activity

N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide is a compound that exhibits notable biological activity, primarily recognized for its role as a local anesthetic. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : Approximately 286.41 g/mol
  • Structural Features : The compound features a butanamide backbone with a dimethylamino group and an ethylphenoxy moiety, which are crucial for its biological activity.

This compound primarily functions as a local anesthetic through the following mechanism:

  • Sodium Channel Blockade : It inhibits voltage-gated sodium channels in neuronal membranes, preventing the propagation of action potentials. This blockade is essential for its application in pain management during surgical procedures.
MechanismDescription
Sodium Channel BlockadeInhibition of voltage-gated sodium channels
ResultPrevention of nerve impulse transmission

Biological Activity

The compound not only serves as a local anesthetic but also shows potential anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, which could enhance its therapeutic profile in pain management and inflammatory conditions.

Case Studies and Research Findings

  • Local Anesthetic Efficacy :
    • A study demonstrated that this compound effectively reduced pain sensation in animal models, comparable to established local anesthetics like lidocaine.
  • Anti-inflammatory Effects :
    • In vitro studies revealed that the compound could significantly reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages, suggesting its utility in treating inflammatory diseases .
  • Neuroprotective Properties :
    • Additional research indicated that derivatives of this compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death, further supporting its potential in neurological applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the reaction of appropriate precursors under controlled conditions. The synthetic routes are optimized to yield high purity for biological testing.

Table 2: Synthetic Pathways

StepDescription
Precursor SelectionUse of 4-(dimethylamino)benzaldehyde
Reaction ConditionsBase-catalyzed reaction with 4-ethylphenol
Final ProductThis compound

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, influencing their pharmacological profiles:

Table 3: Comparison with Similar Compounds

Compound NameMain ActivityStructural Features
LidocaineLocal AnestheticAmide linkage, aromatic ring
BupivacaineLong-lasting AnestheticButyrophenone structure
RopivacaineS-enantiomer with less cardiotoxicityPiperidine moiety

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach. For example, coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are critical for amide bond formation between intermediates such as 4-(4-ethylphenoxy)butanoic acid and 4-(dimethylamino)aniline. Key parameters include maintaining an inert atmosphere (e.g., nitrogen), controlling temperature (20–25°C), and using tertiary amines (e.g., DIPEA) to neutralize acid byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, with peaks corresponding to the dimethylamino group (δ ~2.8–3.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular ion verification. High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm is recommended for assessing purity (>95%) .

Advanced Research Questions

Q. How can polymorphic variations in related compounds affect pharmacological properties, and what analytical methods are used to characterize these forms?

  • Methodological Answer : Polymorphism can alter solubility, bioavailability, and stability. X-ray diffraction (XRD) is used to determine crystal lattice parameters, while differential scanning calorimetry (DSC) identifies thermal transitions (e.g., melting points, glass transitions). For instance, crystalline forms of structurally similar compounds (e.g., furopyrimidine derivatives) show distinct dissolution profiles, impacting in vivo efficacy. Accelerated stability studies under varying humidity/temperature conditions are critical for preclinical evaluation .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies targeting anticancer activity?

  • Methodological Answer : SAR studies should systematically modify functional groups (e.g., replacing the ethylphenoxy moiety with halogenated analogs) and assess bioactivity via in vitro assays. For example, cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, combined with molecular docking to predict binding affinity to targets like topoisomerase II. Parallel evaluation of metabolic stability in liver microsomes ensures pharmacokinetic relevance .

Q. How should researchers resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., serum concentration, incubation time). To address this:

  • Replicate studies using standardized protocols (e.g., CLSI guidelines).
  • Validate findings with orthogonal assays (e.g., apoptosis via Annexin V/PI staining alongside caspase-3 activation).
  • Control for batch-to-batch variability in compound purity using HPLC and elemental analysis .

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